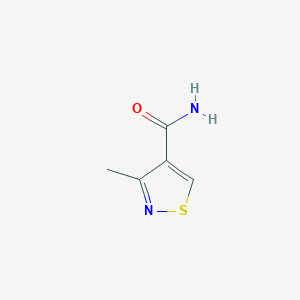

3-Methylisothiazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTPWHISGHOGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 3 Methylisothiazole 4 Carboxamide

Established Synthetic Routes for the 3-Methylisothiazole-4-carboxamide Core

The synthesis of the this compound core can be approached through several established pathways, typically involving the construction of the isothiazole (B42339) ring followed by modification of the substituent at the 4-position. A common strategy begins with the synthesis of a corresponding carboxylic acid or its ester, which is then converted to the primary amide.

One plausible route starts from 5-chloro-3-methylisothiazole-4-carboxylic acid. This precursor can be synthesized according to established methods nih.gov. The carboxylic acid can then be converted to its acid chloride, typically using an agent like thionyl chloride. Subsequent reaction with ammonia (B1221849) would yield the target this compound, although this specific transformation requires inference from general chemical principles as direct citation is unavailable.

An alternative approach involves the Thorpe-Ziegler cyclization, which is a known method for creating substituted amino-isothiazoles that can be further modified. For instance, the synthesis of methyl 4-aminoisothiazole-3-carboxylate has been achieved via this cyclization, indicating the utility of intramolecular condensation reactions in forming the isothiazole ring system researchgate.net. While not a direct synthesis of the title compound, it showcases a fundamental ring-forming strategy that could be adapted.

Synthesis of Substituted this compound Derivatives

The this compound scaffold allows for extensive derivatization at several positions, enabling the creation of diverse chemical libraries. Modifications can be targeted at the isothiazole ring itself or at the carboxamide functional group.

Functionalization of the Isothiazole Ring at Specific Positions

The isothiazole ring can be functionalized at various positions, most notably at the C5 position.

Halogenation: The introduction of a halogen, such as chlorine, at the C5 position is a key functionalization. For example, 5-chloro-3-methylisothiazole-4-carboxylic acid is a versatile intermediate. This compound can be prepared and subsequently used to synthesize a range of derivatives where the chloro-group influences the electronic properties of the ring and can serve as a leaving group for further substitutions nih.gov.

Substitution via Diazonium Salts: Amino-substituted isothiazoles are valuable precursors for introducing a variety of functional groups. Isothiazol-4-amines can be converted to diazonium salts, which can then react with reagents like sodium azide (B81097) to produce azidoisothiazoles thieme-connect.de. This method provides a pathway to introduce nitrogen-based functionalities onto the ring.

Alkylation and Arylation: The isothiazole nitrogen can be alkylated using reagents like alkyl halides or dimethyl sulfate (B86663) thieme-connect.de. In some cases, functionalization can occur at other positions depending on the existing substituents. For instance, a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles were prepared by alkylating the corresponding 4-hydroxyphenyl precursor with suitable bromides, demonstrating functionalization at the C5 position with aryl groups nih.gov.

Chemical Modifications of the Carboxamide Moiety

The carboxamide group at the C4 position is a prime site for chemical modification to generate a wide array of derivatives.

Synthesis of N-Substituted Carboxamides: A common and powerful method for derivatization is the coupling of the corresponding carboxylic acid (3-methylisothiazole-4-carboxylic acid) with various primary or secondary amines. This amidation reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). This approach has been successfully used to synthesize a library of N-substituted thiazole (B1198619) carboxamides, a strategy directly applicable to the isothiazole analogue jocpr.comjocpr.comnih.gov.

Formation of Hydrazides and Subsequent Derivatives: The carboxylic acid can be converted into a carbohydrazide. For instance, 5-chloro-3-methylisothiazole-4-carboxylic acid can be treated with thionyl chloride and then with a hydrazine (B178648) source to form 5-chloro-3-methylisothiazole-4-carbohydrazide. This hydrazide is a versatile intermediate that can react with various carbonyl compounds (aldehydes and ketones) via nucleophilic addition to form N'-substituted hydrazide derivatives nih.gov. This reaction proceeds through the formation of an imine bond after the elimination of a water molecule nih.gov.

| Precursor | Reagent | Product | Yield (%) | Reference |

| 5-chloro-3-methylisothiazole-4-carbohydrazide | Benzaldehyde | N'-(phenylmethylidene)-5-chloro-3-methylisothiazole-4-carbohydrazide | 86 | nih.gov |

| 5-chloro-3-methylisothiazole-4-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-5-chloro-3-methylisothiazole-4-carbohydrazide | 82 | nih.gov |

| 5-chloro-3-methylisothiazole-4-carbohydrazide | 4-Methylbenzaldehyde | N'-(4-methylphenyl)methylidene-5-chloro-3-methylisothiazole-4-carbohydrazide | 79 | nih.gov |

| 5-chloro-3-methylisothiazole-4-carbohydrazide | Acetone | N'-(propan-2-ylidene)-5-chloro-3-methylisothiazole-4-carbohydrazide | 50 | nih.gov |

Table 1. Synthesis of N'-Substituted 5-chloro-3-methylisothiazole-4-carbohydrazide Derivatives. nih.gov

Strategies for Heterocyclic Ring Fusion Involving the Isothiazole Core

Fusing a second heterocyclic ring to the isothiazole core creates complex polycyclic systems. These syntheses often rely on bifunctional precursors where substituents on the isothiazole ring react to form the new ring. For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives often starts from an amino-thiazole which undergoes cyclization with other reagents clockss.org. A similar strategy can be envisioned for isothiazole derivatives. The availability of precursors like 5-amino-3-methylisothiazole-4-carboxamide (B43186) provides a handle for such transformations bldpharm.com. Cyclocondensation reactions involving the amino group and a neighboring atom or functional group can lead to the formation of fused systems like isothiazolo[5,4-d]pyrimidines.

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic methods, including microwave-assisted synthesis and various catalytic systems, offer significant advantages for the preparation of this compound and its derivatives, primarily by reducing reaction times and improving yields.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient chemical transformations. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole and its fused derivatives, and is directly applicable to isothiazole chemistry.

Accelerated Reactions: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. For example, the synthesis of thiazolo[5,4-d]thiazoles via a condensation/oxidation sequence was effectively accelerated using microwave heating rsc.org. Similarly, a one-pot, three-component reaction to produce thiazolo[3,2-a]pyrimidine derivatives was achieved in 30 minutes under microwave irradiation, a significant improvement over the 48 hours required with conventional heating clockss.org.

Multicomponent Reactions: This technique is particularly well-suited for multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step. The synthesis of novel thiazolyl-pyridazinediones was accomplished through a microwave-assisted three-component reaction, highlighting the efficiency and eco-friendly nature of this approach nih.gov. These examples demonstrate the potential of microwave-assisted protocols for the efficient and green synthesis of libraries based on the this compound scaffold.

| Reaction Type | Key Benefit of Microwave | Example Heterocycle | Reference |

| Condensation/Oxidation | Reduced reaction time | Thiazolo[5,4-d]thiazoles | rsc.org |

| One-Pot Three-Component | Reduced reaction time (30 min vs 48 h), improved yield | Thiazolo[3,2-a]pyrimidines | clockss.org |

| Three-Component Synthesis | High/efficient yields, short reaction time (4-8 min) | Thiazolyl-pyridazinediones | nih.gov |

Table 2. Examples of Microwave-Assisted Synthesis of Related Heterocycles.

Nucleophilic Addition Reactions in Derivatization

The isothiazole ring, being an aromatic heterocycle, has specific positions that are susceptible to nucleophilic attack. The derivatization of this compound through nucleophilic reactions is guided by the electronic properties of the ring system.

General Principles of Reactivity

The isothiazole nucleus is a π-electron deficient system. Positions 3 and 5 of the ring are generally favorable for attack by nucleophilic reagents, with position 5 often being more reactive in nucleophilic substitution reactions. thieme-connect.com Interactions with nucleophiles can sometimes lead to the opening of the isothiazole ring. thieme-connect.com For the derivatization of this compound, nucleophilic reactions can be targeted at the isothiazole ring itself or the carboxamide side chain.

Derivatization via Ring Functionalization

A common strategy for derivatization involves the introduction of a good leaving group, such as a halogen, onto the isothiazole ring, which can then be displaced by a nucleophile. Halogen-substituted isothiazoles, particularly those with chlorine at the 4 and 5 positions, are described as highly reactive synthetic building blocks that readily undergo nucleophilic substitution. thieme-connect.com For this compound, functionalization at the C5 position is a viable route for introducing new substituents.

The reactivity of the isothiazole ring can be further enhanced by N-alkylation to form an isothiazolium salt. These salts are significantly more susceptible to nucleophilic attack. cdnsciencepub.com Studies on various isothiazolium salts indicate that nucleophilic attack can occur either at the ring's sulfur atom, which often leads to ring-opening, or at carbon atom 3. cdnsciencepub.com

The table below summarizes potential nucleophilic derivatization strategies for the isothiazole ring system.

| Reaction Type | Position of Attack | Activating Group | Typical Nucleophiles | Resulting Structure |

| Nucleophilic Aromatic Substitution | C5 | Halogen (e.g., -Cl, -Br) | Amines, Alkoxides, Thiolates | 5-substituted-3-methylisothiazole-4-carboxamide |

| Nucleophilic Attack on Salt | S or C3 | N-alkylation (forms Isothiazolium salt) | Thiolates, Amines, Carbanions | Ring-opened products or C3-substituted derivatives |

| Lithiation followed by Electrophilic Quench | C5 | None (Direct lithiation) | Organolithium reagents (e.g., n-BuLi) | 5-lithiated intermediate for further reaction |

Derivatization of the Carboxamide Group

The carboxamide functional group itself can be a site for derivatization. While direct nucleophilic addition to the amide carbonyl is less common than nucleophilic acyl substitution, it can be achieved under specific conditions. More typically, the amide is hydrolyzed back to the carboxylic acid, which is then activated and reacted with various nucleophiles (e.g., amines, alcohols) to form new amide or ester derivatives. For instance, the synthesis of novel thiazole carboxamide derivatives often proceeds by activating the corresponding carboxylic acid with coupling agents like EDCI and DMAP, followed by the addition of an amine nucleophile. nih.gov

Stereoselective Synthesis Methodologies

The development of stereoselective methods is essential for producing enantiomerically pure derivatives, which is often a requirement for biologically active compounds. For this compound, stereoselective methodologies would typically be applied to derivatives where a new chiral center is introduced.

Asymmetric Synthesis of Isothiazole Derivatives

While specific stereoselective syntheses starting from this compound are not widely documented, general strategies for the asymmetric synthesis of isothiazole-containing molecules can be applied. One approach involves the use of chiral auxiliaries or catalysts in the ring-forming reaction itself. Reviews of isothiazole synthesis mention the development of asymmetric methods, highlighting the importance of creating chiral isothiazole building blocks. thieme-connect.com

Stereoselective Reactions on Side-Chains

A more common approach involves performing stereoselective reactions on a functional group attached to the isothiazole ring. For example, if a ketone derivative of this compound were synthesized, it could undergo asymmetric reduction using a chiral catalyst (e.g., those based on ruthenium or rhodium) to produce a chiral alcohol.

Another potential strategy is the use of isothiazole derivatives as chiral ligands or synthons. For example, heterocyclic γ-amino acids based on thiazole and oxazole (B20620) rings have been developed to act as turn mimetics in peptides, where the stereoelectronic effects of the heteroatoms control the conformation and stability. acs.orgacs.org This principle could be extended to chiral derivatives of this compound for applications in medicinal chemistry.

The table below outlines potential methodologies for achieving stereoselectivity in the synthesis of isothiazole derivatives.

| Methodology | Description | Potential Application to Target Compound |

| Chiral Pool Synthesis | Using enantiomerically pure starting materials to construct the molecule. | A chiral fragment could be used to build the side chain or in a ring-closing reaction to form the isothiazole ring. |

| Asymmetric Catalysis | Employing a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric reduction of a ketone, asymmetric alkylation, or a catalytic asymmetric cycloaddition to form the ring. |

| Chiral Auxiliaries | Covalently attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. | Attaching a chiral auxiliary to the C4-carboxamide nitrogen could direct stereoselective additions to the isothiazole ring. |

| Kinetic Resolution | Racemic mixtures are reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | A racemic derivative of this compound could be resolved using an enzyme or chiral acylating agent. acs.org |

These strategies represent the current understanding and potential pathways for the derivatization of this compound, leveraging the fundamental reactivity of the isothiazole heterocycle and modern synthetic methods.

Biological Activity and Mechanistic Investigations of 3 Methylisothiazole 4 Carboxamide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and more effective anticancer therapeutics has led to the exploration of various heterocyclic compounds, with 3-methylisothiazole-4-carboxamide derivatives showing considerable promise.

Numerous studies have documented the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, new 5-substituted derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid, which are Schiff bases, have demonstrated significant inhibition of proliferation in human biphenotypic B cell myelomonocytic leukemia MV4-11 and human colon adenocarcinoma cell lines (LoVo and doxorubicin-resistant LoVo/DX). nih.gov Similarly, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have also shown notable activity against various cancer cell lines. nih.gov

In a separate study, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as the most potent, with IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov Furthermore, novel thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity against MCF-7 and A549 cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected this compound and Related Heterocyclic Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (leukemia), LoVo (colon), LoVo/DX (colon) | High inhibition of proliferation. | nih.gov |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | Various cancer cell lines | Demonstrated anticancer activity. | nih.gov |

| 2-(2-Trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast), MDA-MB-231 (breast) | IC₅₀ values of 49.6 µM and 53.4 µM, respectively. | nih.gov |

| Thiazole-naphthalene derivatives | MCF-7 (breast), A549 (lung) | Moderate to potent antiproliferative activity. | nih.gov |

| Pyrazole (B372694) with benzo[d]thiazole derivatives | MDA-MB-231 (breast), MCF-7 (breast), HepG2 (liver), SMMC-7721 (liver) | Compound 8l showed potent activity with IC₅₀ values ranging from 2.23 µM to 3.75 µM. | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast), HepG2 (liver) | Compound 4c was most active with IC₅₀ of 2.57 µM (MCF-7) and 7.26 µM (HepG2). | mdpi.com |

The antitumor effects of this compound derivatives are attributed to several molecular mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and kinase inhibition.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. nih.gov Several derivatives of the isothiazole (B42339) and related thiazole (B1198619) scaffolds have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net For example, a novel series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, with one compound exhibiting an IC₅₀ value of 3.3 µM, which was superior to the standard drug colchicine (B1669291) (IC₅₀ = 9.1 µM). nih.gov These compounds are thought to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. nih.govmdpi.commdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov Derivatives of 1,3-thiazole have been shown to induce apoptosis in cancer cells. nih.gov For instance, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives were found to induce DNA fragmentation and activate caspase-3, suggesting that their cytotoxic activity is linked to the induction of apoptosis through the intrinsic pathway. nih.gov Similarly, pyrazole with benzo[d]thiazole derivatives have also been shown to induce apoptosis in a concentration-dependent manner in MDA-MB-231 breast cancer cells. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Some isothiazole derivatives have been investigated as kinase inhibitors. nih.gov For example, the isothiazole derivative CP-547,632 is a known tyrosine kinase inhibitor with antineoplastic activity. nih.gov More specifically, derivatives of 3-methylisoquinoline-4-carbonitriles have been evaluated as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA), suggesting a potential avenue for antimalarial drug development. nih.gov

An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal cells. Some this compound derivatives have demonstrated favorable selectivity profiles. For instance, 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives showed high selectivity towards leukemia and colon cancer cell lines, with substantially lower activity against the normal non-tumorigenic epithelial cell line MCF-10A. nih.gov Similarly, newly synthesized 1,3,4-thiadiazole derivatives exhibited weaker cytotoxic activity on normal fibroblast cell lines compared to breast cancer cell lines. nih.gov Furthermore, certain thiazole carboxamide derivatives showed no significant cytotoxicity on normal cell lines (LX-2 and Hek293t). nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound and related heterocyclic structures have been investigated for their antimicrobial potential.

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. nih.gov Derivatives of isoxazole-4-carbohydrazide (B1627501) have been evaluated for their in vitro activity against a panel of bacterial strains. researchgate.net While many of the tested derivatives showed weak to mild antibacterial activity, this line of research contributes to the growing library of isoxazole (B147169) derivatives with potential biological activity. researchgate.net More broadly, compounds containing a 1,2,4-triazole (B32235) ring, a related heterocycle, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Derivatives of various five-membered heterocyclic rings have also demonstrated promising antifungal activity. nih.govnih.gov For example, a 1,3,4-oxadiazole (B1194373) derivative, LMM6, was found to be highly effective against several clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov This compound also exhibited a fungicidal profile and anti-biofilm activity. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have shown potent activity against Aspergillus niger and Candida albicans, in some cases exceeding the activity of the standard antifungal drug fluconazole. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial prowess of isothiazole-containing compounds is a subject of ongoing research, with several proposed mechanisms of action centering on the disruption of essential cellular processes. While direct studies on this compound are limited, research on structurally related thiazole and isothiazole derivatives provides valuable insights into their potential antimicrobial strategies. These investigations suggest that the antimicrobial effects may be multifaceted, involving the inhibition of key enzymes and the disruption of cellular integrity.

Enzyme Inhibition: A primary mode of antimicrobial action for many heterocyclic compounds is the inhibition of enzymes crucial for bacterial and fungal survival. For instance, studies on thiazolidinone derivatives, which share a heterocyclic core, have pointed towards the inhibition of LD-carboxypeptidase as a potential mechanism for their antibacterial activity. This enzyme is involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition would compromise the structural integrity of the cell wall, leading to cell lysis and death.

Furthermore, research into indole (B1671886) carboxylate derivatives has suggested the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, and 14a-lanosterol demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. The disruption of ergosterol synthesis weakens the fungal cell membrane, leading to increased permeability and ultimately cell death. These findings suggest that this compound derivatives may exert their antimicrobial effects through similar enzyme inhibition pathways.

Neurobiological Activities

The central nervous system (CNS) presents a complex and challenging arena for therapeutic intervention. Derivatives of this compound have shown potential in modulating neuronal function and offering neuroprotection through various mechanisms.

An imbalance in excitatory and inhibitory neurotransmission is a hallmark of many neurological disorders, including epilepsy and neurodegenerative diseases. mdpi.com Thiazole and isoxazole carboxamide derivatives have been investigated for their neuroprotective potential, with studies demonstrating their ability to mitigate excitotoxicity. mdpi.com By modulating the activity of key neurotransmitter receptors, these compounds can help restore a more balanced neuronal environment, thereby protecting neurons from damage. mdpi.com For example, research on thiazolidine-4-carboxylic acid derivatives has shown their capacity to reduce neuroinflammation and oxidative stress, both of which are significant contributors to neuronal cell death in conditions like ethanol-induced neurodegeneration. irispublishers.comresearchgate.net

A key target for the neurobiological activity of these derivatives is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a major player in fast excitatory synaptic transmission in the CNS. mdpi.comnih.gov Studies on thiazole and isoxazole carboxamide derivatives have revealed their potent inhibitory effects on AMPARs. mdpi.comnih.gov For instance, certain isoxazole-4-carboxamide derivatives have been shown to significantly reduce AMPA receptor-mediated currents. nih.gov These compounds can act as negative allosteric modulators, altering the receptor's kinetics by increasing deactivation rates and affecting desensitization. mdpi.com This modulation of AMPAR function presents a promising avenue for the development of therapeutics for neurological disorders characterized by excessive excitatory signaling. mdpi.com

The following table summarizes the inhibitory effects of selected isoxazole-4-carboxamide derivatives on AMPA receptor subtypes:

| Compound | Receptor Subtype | Inhibition (fold reduction in peak current) |

| CIC-1 | GluA2 | 8 |

| CIC-2 | GluA2 | 7.8 |

Data sourced from a study on isoxazole-4-carboxamide derivatives and their modulation of AMPA receptors. nih.gov

Neuronal injury and death are often precipitated by cellular stress pathways, including oxidative stress and neuroinflammation. Research on thiazolidine-4-carboxylic acid derivatives in models of ethanol-induced neurodegeneration has shed light on their ability to counteract these detrimental processes. irispublishers.comnih.gov These studies have shown that treatment with these derivatives can attenuate the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, they have been observed to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. irispublishers.comnih.gov By targeting these interconnected pathways of inflammation and oxidative stress, this compound derivatives could offer a multifaceted approach to neuroprotection. irispublishers.com

Immunological and Anti-inflammatory Activities

The immune system plays a dual role in health and disease, and its modulation is a key therapeutic strategy for a range of conditions. Derivatives of this compound have demonstrated the potential to influence immune responses and combat inflammation.

The intricate interplay between different immune cells is crucial for a balanced immune response. Studies on related quinoline-3-carboxamides (B1200007) have shown that these compounds can modulate T-cell dependent B-cell responses. nih.gov Specifically, they have been observed to slightly inhibit the primary serum response to an antigen, which was associated with a reduction in the number of germinal center B-cells and follicular T-cells. nih.gov Germinal centers are critical sites for the maturation of B-cells and the generation of high-affinity antibodies. This modulation of the humoral immune response, which involves antibodies produced by B-cells, suggests that this compound derivatives could have applications in autoimmune diseases where the immune system mistakenly attacks the body's own tissues. nih.gov Further research is needed to elucidate the precise effects of these compounds on the complex network of cellular and humoral immunity.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of isothiazole derivatives are a subject of significant research interest. researchgate.netmedwinpublishers.com One of the primary mechanisms through which these compounds are thought to exert their effects is via the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov By blocking COX enzymes, isothiazole-based compounds can effectively reduce the production of these pro-inflammatory molecules.

Specifically, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated notable anti-inflammatory and immunotropic activities. medwinpublishers.com A well-studied example is 5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, also known as denotivir, which is utilized as an antiviral drug with anti-inflammatory effects. medwinpublishers.com The anti-inflammatory action of this and related compounds underscores the therapeutic potential of the isothiazole carboxamide scaffold. Furthermore, the development of thiazole-based inhibitors of the pro-inflammatory cytokine interleukin-17A (IL-17) highlights another potential pathway by which related heterocyclic compounds can modulate inflammatory responses. nih.gov

Antiviral Activities

Derivatives of isothiazole have been shown to possess a broad spectrum of antiviral activities against both RNA and DNA viruses. nih.gov The isothiazole nucleus is a key structural feature in various compounds that have been investigated for their ability to inhibit viral replication. researchgate.netnih.gov

Spectrum of Antiviral Action Against Specific Viruses

Research has demonstrated the efficacy of isothiazole derivatives against a range of specific viruses. For instance, certain isothiazolecarbonitrile derivatives have shown significant activity against picornaviruses, a family that includes poliovirus and rhinovirus. nih.gov One such compound, 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile, was noted for its broad action against this virus family. nih.gov Further studies have confirmed high selectivity indexes for specific derivatives against Poliovirus 1 and Echovirus 9. nih.gov Other isothiazole compounds have been found to be active against Coxsackie B1, measles virus, and rhinoviruses 2, 39, 86, and 89. nih.gov The compound denotivir, a 3-methyl-4-isothiazolecarboxamide derivative, is used as an antiviral drug primarily against herpes virus infections. medwinpublishers.com

Mechanistic Insights into Antiviral Action

The mechanisms by which isothiazole derivatives inhibit viral replication can vary depending on the specific compound and target virus. For some derivatives active against rhinoviruses, the proposed mechanism involves stabilizing the viral capsid. This stabilization is thought to induce a conformational change in the capsid, which in turn decreases the virus's affinity for its cellular receptor, thereby inhibiting the attachment of the virion to the host cell. Other studies on poliovirus suggest that isothiazole compounds may interfere with an early stage of viral replication.

Enzyme and Molecular Target Inhibition Studies

The isothiazole carboxamide scaffold and its derivatives have been the focus of numerous studies to evaluate their inhibitory effects on various enzymes and molecular targets critical in disease pathways.

Kinase Inhibition (e.g., MEK1/2, Chk1/2, TrkA, VEGFR-2)

The isothiazole ring is a structural component of molecules designed to inhibit several important kinases.

MEK1/2: A series of 5-amino-3-hydroxy-N(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives have been identified as potent and selective allosteric inhibitors of MEK1 and MEK2 kinases. nih.govresearchgate.net

Chk1/2: The related 2-aminothiazole-4-carboxamide (B58295) structure has been optimized as a class of Checkpoint Kinase 1 (CHK1) inhibitors, which show high selectivity over CDK2. nih.gov

TrkA: Tropomyosin receptor kinase A (TrkA) has also been identified as a biological target for various isothiazole derivatives. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a major focus in cancer therapy. nih.govnih.gov Thiazole-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com Docking studies have shown that these compounds can bind to crucial amino acids in the VEGFR-2 active site, including Cys:919, Asp:1046, and Glu:885. nih.gov Some thiazole derivatives have demonstrated VEGFR-2 inhibition, which is correlated with their cytotoxic activity against cancer cell lines. mdpi.com

Cyclooxygenase (COX) Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs. nih.govnih.gov Several isothiazole and thiazole carboxamide derivatives have been investigated as inhibitors of COX-1 and COX-2.

Isothiazolo[5,4-b]pyridines have been reported as COX-1 inhibitors. researchgate.net In a study of thiazole carboxamide derivatives, compounds were tested for their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The results, including IC₅₀ values, demonstrated that these compounds could inhibit both isoforms. nih.govacs.org For example, one of the most effective compounds against the COX-1 enzyme showed an IC₅₀ of 0.239 μM and also demonstrated potent activity against COX-2 with an IC₅₀ of 0.191 μM. nih.gov Molecular docking studies help to elucidate the binding patterns of these compounds within the active sites of COX-1 and COX-2, explaining their inhibitory activity and selectivity. nih.gov

Table 1: COX Inhibition by Thiazole Carboxamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2b | COX-1 | 0.239 | 1.251 |

| COX-2 | 0.191 | ||

| 2a | COX-1 | 2.65 | 2.766 |

| COX-2 | 0.958 | ||

| 2j | COX-1 | - | 1.507 |

| COX-2 | 0.957 | ||

| Celecoxib | COX-1 | - | 23.8 |

| COX-2 | 0.002 |

Data sourced from a study on thiazole carboxamide derivatives. nih.govmdpi.comacs.org

Structure Activity Relationship Sar Studies and Molecular Design of 3 Methylisothiazole 4 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The foundational structure of 3-Methylisothiazole-4-carboxamide contains several key pharmacophoric features that are crucial for its biological activity. The isothiazole (B42339) ring itself is a significant heterocyclic core present in various biologically active compounds. For derivatives of this scaffold, the carboxamide group at the C-4 position is a critical contributor to antiproliferative activity against various cancer cell lines. researchgate.net Studies on analogous thiazole (B1198619) and isoxazole (B147169) carboxamides have reinforced the importance of this moiety. For instance, in a series of thiazole derivatives, the carboxamide linker was essential for interaction with target enzymes. nih.gov

The biological activity of 3-methylisothiazole (B110548) derivatives is significantly linked to the presence and nature of the substituent at the 4-position. nih.gov Specifically, the presence of a hydrazide or a related group like an imine (-N=CH) at this position, derived from the carboxamide, appears to be a key determinant of activity. nih.gov The size and shape of the substituent attached to this group are also vital. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The modification of the this compound core with various substituents has a profound impact on biological potency and selectivity. Research has systematically explored how adding or changing chemical groups at different positions on the isothiazole ring or the carboxamide nitrogen influences the compound's therapeutic properties.

Studies on 5-substituted derivatives of 3-methylisothiazole-4-carboxylic acid have shown that these compounds can achieve high selectivity. For example, certain derivatives demonstrated significant inhibition of proliferation in leukemia (MV4-11) and colon cancer cell lines (LoVo and LoVo/DX), while showing substantially lower activity against breast adenocarcinoma (MCF-7) and normal mammary gland epithelial cells (MCF-10A). nih.gov This indicates a high degree of selectivity conferred by the substituents at the C-5 position. nih.gov

In a related series of 5-chloro-3-methylisothiazole-4-carbohydrazides, the most active compound against all tested cancer cell lines was 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide. nih.gov This derivative also showed potential selectivity, with activity against normal cells being almost two times lower than against cancer cells. nih.gov It was also noted that the most active compounds in these series often contained substituents at the meta position of the phenyl ring attached to the azomethine group. nih.gov

The effect of substituents is a common theme in the development of carboxamide-based agents. In a study of N-substituted 1H-indole-2-carboxamides, different substitutions led to varied potency and selectivity against different cancer cell lines. mdpi.comresearchgate.net For instance, compound 10 in that series was most effective against HCT-116 colon cancer cells, while compounds 12 and 14 were most potent against K-562 leukemia cells. researchgate.net This highlights how tuning substituents can direct a compound's activity towards specific cancer types.

The following table summarizes the antiproliferative activity (IC₅₀ values) of selected N-substituted indole-2-carboxamide derivatives, illustrating the impact of different substituents on potency against various human cancer cell lines. researchgate.net

| Compound | HCT-116 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | K-562 (Leukemia) IC₅₀ (µM) | HDF (Normal Fibroblasts) IC₅₀ (µM) | Selectivity Index (SI) vs HCT-116 |

| 4 | 2.50 | >100 | 0.61 | 60.4 | 24.16 |

| 10 | 1.01 | 39.9 | 1.15 | >100 | 99.40 |

| 12 | 3.55 | 5.01 | 0.33 | >100 | 28.17 |

| 14 | 2.01 | 2.51 | 0.61 | >100 | 49.75 |

| 16 | 10.0 | 12.6 | 1.26 | >100 | 10.00 |

Data sourced from research on N-substituted 1H-indole-2-carboxamides, which serve as an analogue to understand substituent effects on carboxamide derivatives. researchgate.net

Rational Design Principles for Novel Derivatives with Enhanced Properties

The development of novel this compound derivatives with improved properties is guided by rational design principles. This modern drug discovery approach relies on an iterative cycle of computational modeling, chemical synthesis, and biological evaluation to optimize lead compounds. nih.gov

A key principle is the use of computational tools for in silico screening and molecular docking. nih.gov By modeling the interaction between a potential drug molecule and its biological target, researchers can predict the binding affinity and orientation. This allows for the pre-selection of candidates that are most likely to be active, saving time and resources. For example, in the design of novel 1,2,4-oxadiazole (B8745197) derivatives as EGFR inhibitors, molecular dynamics and docking were used to identify compounds with the best-predicted binding to the target protein. nih.gov This in silico success was then validated by in vitro testing, confirming that the designed compounds were active. nih.gov

Another core principle is the strategic modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties. This involves identifying specific regions of the molecule where modifications can be made. For instance, in the development of histone deacetylase (HDAC) inhibitors, two novel series were designed around specific surface recognition moieties to improve target engagement. nih.gov This targeted approach led to the discovery of compounds with potency comparable to the known drug SAHA. nih.gov

The synthesis of a diverse library of compounds based on a core scaffold is also a common strategy. By creating a range of derivatives with different substituents, chemists can systematically explore the structure-activity relationship. nih.gov This was demonstrated in the development of MEK4 inhibitors, where an initial series of compounds was synthesized, evaluated, and then altered based on the results to improve performance. nih.gov This iterative process of design, synthesis, and testing is central to rationally enhancing the properties of novel derivatives.

Ligand-Target Interactions and Elucidation of Binding Modes

Understanding the precise interactions between a ligand and its biological target at the molecular level is crucial for drug design. Techniques like molecular docking, X-ray crystallography, and molecular dynamics simulations are used to elucidate these binding modes.

For derivatives of heterocyclic carboxamides, specific interactions are consistently observed. Molecular docking studies of thiazole carboxamide derivatives as COX-2 inhibitors revealed key binding patterns. One potent compound formed hydrogen bonds with the amino acid residues ARG-120 and TYR-355 within the enzyme's active site. nih.gov Its trimethoxy substituent was found to dip deeper into a binding pocket, leading to additional hydrophobic interactions with residues like VAL-89 and VAL-523, which enhanced its potency and selectivity. nih.gov

In another study on 1,3-thiazole derivatives as cholinesterase inhibitors, molecular docking provided insight into the stabilizing interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr The binding modes of the most active compounds were analyzed to understand the structural basis for their inhibitory activity.

Similarly, computational studies on a thiazolo-pyridine-carboxamide derivative targeting the main protease of SARS-CoV-2 showed that its high binding affinity was due to specific interactions. samipubco.com Molecular dynamics simulations confirmed the stability of the ligand within the active site, and further analysis showed that van der Waals interactions were the primary contributors to the net free binding energy. samipubco.com

The following table summarizes key ligand-target interactions for analogous carboxamide-containing heterocyclic compounds, as identified through molecular modeling studies.

| Compound Series | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Thiazole Carboxamides nih.gov | COX-2 | ARG-120, TYR-355 | Hydrogen Bond |

| Thiazole Carboxamides nih.gov | COX-2 | VAL-89, VAL-523, LEU-359 | Hydrophobic Interaction |

| Thiazolo-pyridine-carboxamide samipubco.com | SARS-CoV-2 Mpro | - | Van der Waals, Hydrogen Bonds |

| 1,3-Thiazole Derivatives academie-sciences.fr | Acetylcholinesterase (AChE) | Active site residues | Stabilizing Interactions |

These studies collectively demonstrate that the binding of this compound derivatives and their analogues is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific residues in the target's binding pocket. Elucidating these precise binding modes is essential for the rational design of next-generation inhibitors with superior efficacy and selectivity.

Computational and Theoretical Investigations of 3 Methylisothiazole 4 Carboxamide

Molecular Docking Simulations for Target Identification and Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in identifying potential biological targets for a compound and predicting its binding affinity and mode of interaction.

In the context of isothiazole (B42339) and thiazole (B1198619) carboxamide derivatives, molecular docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. For instance, studies on thiazole carboxamide derivatives have utilized molecular docking to investigate their inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These studies help in understanding the binding patterns of the compounds within the active sites of the enzymes. nih.govnih.gov The docking scores, which represent the binding affinity, for a series of thiazole carboxamide derivatives against COX-2 ranged from -5.49 to -6.58, and against COX-1 from -4.99 to -5.52. nih.gov

Similarly, in silico screening of N-substituted thiazole derivatives has been performed to identify potent inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis. wjarr.com The results of such studies, including mol dock scores and the number of hydrogen bond interactions, provide a basis for understanding the antimicrobial potential of these compounds. wjarr.com For example, some N-substituted thiazole derivatives exhibited mol dock scores ranging from -102.612 to -144.236. wjarr.com

Furthermore, molecular docking has been employed to explore the potential of thiazolo[3,2-a]pyridine-3-carboxamide derivatives against the main protease of SARS-CoV-2. researchgate.net These computational approaches are essential for computer-aided drug design, allowing for the creation and assessment of new derivatives with potentially improved binding affinities. researchgate.net

While specific molecular docking data for 3-Methylisothiazole-4-carboxamide is not extensively detailed in the provided search results, the general application of this technique to structurally similar carboxamides highlights its importance in identifying and optimizing interactions with biological targets.

| Compound Class | Target | Docking Score Range | Key Findings |

| Thiazole carboxamide derivatives | COX-1, COX-2 | -4.99 to -6.58 | Identified potential binding patterns and inhibitory activity. nih.govnih.gov |

| N-substituted thiazole derivatives | FabH | -102.612 to -144.236 (Mol dock score) | Demonstrated significant antimicrobial potential based on in silico screening. wjarr.com |

| Thiazolo[3,2-a]pyridine-3-carboxamide derivatives | SARS-CoV-2 Main Protease | Not specified | Aided in the design of new derivatives with potentially better binding affinities. researchgate.net |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. scholarsresearchlibrary.comrsc.org These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP). rsc.org

The HOMO and LUMO are known as frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.netnih.gov

For related isothiazole and thiazole compounds, DFT calculations have been used to explore their electronic properties. For example, in a study of isothiouronium and quaternary salts, compounds with lower HOMO-LUMO energy gaps (7.26 and 6.08 eV) showed higher affinity towards cancer cells. researchgate.net This suggests that the electronic properties derived from quantum chemical calculations can correlate with biological activity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. academie-sciences.fr Red regions on the MEP map signify negative electrostatic potential (electron-rich), while blue areas indicate positive potential (electron-poor). academie-sciences.fr

While specific DFT data for this compound is not explicitly available in the search results, the principles of these calculations are broadly applicable. Such studies on the title compound would elucidate its electronic characteristics, reactivity, and potential interaction sites, which are fundamental for understanding its chemical behavior.

| Parameter | Significance | Example Finding for Related Compounds |

| HOMO Energy | Relates to electron-donating ability. researchgate.net | Higher HOMO energy can enhance stabilizing interactions with a receptor. researchgate.net |

| LUMO Energy | Relates to electron-accepting ability. researchgate.net | Lower LUMO energy can enhance stabilizing interactions with a receptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. wikipedia.orgresearchgate.net | Lower energy gaps (e.g., 6.08 eV) correlated with higher anticancer activity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites. academie-sciences.fr | Identifies regions susceptible to electrophilic or nucleophilic attack. scholarsresearchlibrary.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity.

3D-QSAR studies, for instance, are valuable for understanding the structure-activity relationships of ligands and for predicting the activities of new molecules. nih.govnih.gov These models can provide insights into the critical structural features required for a specific biological effect, such as the inhibition of an enzyme. nih.gov

In the context of related heterocyclic compounds, 3D-QSAR models have been developed for various therapeutic targets. For example, such models have been used to study 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A, an enzyme found in Gram-positive bacteria. nih.gov The statistical quality of a QSAR model is crucial for its predictive power. nih.gov

While a specific QSAR or QSPR model for this compound is not detailed in the provided search results, the application of these methodologies to similar carboxamide-containing heterocycles demonstrates their utility. A QSAR study on this compound would involve compiling a dataset of structurally related compounds with known activities, calculating various molecular descriptors, and then using statistical methods to build a predictive model. Such a model could then be used to design new derivatives with potentially enhanced activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as its three-dimensional shape plays a significant role in its biological activity.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net These simulations can reveal how a ligand interacts with its receptor and assess the stability of the ligand-receptor complex. researchgate.net

For carboxamide derivatives, conformational analysis can predict the lowest energy conformer, which is often the most biologically relevant one. researchgate.net For example, in a study of a carboxamide derivative with antitumor activity, conformational analysis was used to determine the dihedral angle of the lowest energy conformer. researchgate.net

MD simulations are often used in conjunction with molecular docking to refine the docked poses and to calculate binding free energies, providing a more accurate picture of the binding event. researchgate.net For instance, MD simulations were used to examine the stability of complexes between thiazolo[3,2-a]pyridine-3-carboxamide derivatives and the SARS-CoV-2 main protease. researchgate.net

Although specific conformational analysis or MD simulation results for this compound are not present in the search results, these techniques are fundamental for a comprehensive computational investigation of the molecule. Such studies would provide insights into its flexibility, preferred 3D structure, and its dynamic interactions with potential biological targets.

Analytical Method Development for Research and Characterization of 3 Methylisothiazole 4 Carboxamide

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Methylisothiazole-4-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. For instance, the methyl group protons would appear as a distinct singlet, while protons on the isothiazole (B42339) ring and the amide group would have characteristic chemical shifts. rsc.orgjst.go.jp ¹³C NMR complements this by identifying the different carbon environments within the molecule, including the carbonyl carbon of the amide and the carbons of the isothiazole ring. rsc.org The analysis of chemical shifts in different deuterated solvents like DMSO-d₆, methanol-d₄, and 1,4-dioxane-d₈ can also reveal insights into intermolecular interactions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the primary amide group. Additionally, vibrations associated with the C=C and C=N bonds within the isothiazole ring, as well as the C-S bond, would be observable. rsc.orgresearchcommons.org These spectral fingerprints are invaluable for confirming the presence of key functional moieties.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. jst.go.jp High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as specific fragments are lost under electron impact or other ionization methods.

Table 1: Spectroscopic Data for Isothiazole Derivatives

| Technique | Compound Type | Key Observations |

| ¹H NMR | 2-amino-thiazole-4-carboxamides | Signals for amide protons, thiazole (B1198619) ring protons, and various substituents. jst.go.jp |

| ¹³C NMR | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Resonances for carbonyl, aromatic, and aliphatic carbons. rsc.org |

| IR | 2-aryl-thiazolidine-4-carboxylic acids | Characteristic stretches for N-H, C=O, and other functional groups. rsc.org |

| MS | N-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | Molecular ion peak confirming the molecular weight. nih.gov |

Chromatographic Separation and Quantification Methods (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of isothiazolinone compounds. chrom-china.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic or orthophosphoric acid. chrom-china.comd-nb.info Detection is commonly achieved using a UV detector, as the isothiazole ring contains a chromophore that absorbs UV light. d-nb.info By developing a validated HPLC method, one can achieve high-resolution separation and accurate quantification of the compound. chrom-china.comd-nb.info The development of such methods includes optimizing the mobile phase composition, flow rate, and detection wavelength to ensure good peak shape, resolution, and sensitivity. eeer.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity for the determination of related compounds in complex matrices. sigmaaldrich.com

Table 2: HPLC Method Parameters for Isothiazolinone Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 chrom-china.com |

| Mobile Phase | Gradient of methanol and water chrom-china.com |

| Detection | Diode Array Detector (DAD) chrom-china.com |

| Linearity (r²) | ≥0.9992 chrom-china.com |

| Recoveries | 92% - 103% chrom-china.com |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound.

Table 3: Crystallographic Data for a Related Triazole Compound

| Parameter | Value |

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

| Volume (ų) | 900.07(5) mdpi.com |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound.

This method accurately measures the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₅H₆N₂OS). rsc.org A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. rsc.orgresearchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the synthesized compound.

Table 4: Theoretical vs. Found Elemental Analysis for a Related Compound (C₁₄H₁₆N₂O₃)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 64.60 | 64.47 |

| Hydrogen (H) | 6.20 | 6.14 |

| Nitrogen (N) | 10.76 | 10.59 |

Source: The Royal Society of Chemistry rsc.org

Applications of 3 Methylisothiazole 4 Carboxamide Beyond Medicinal and Agrochemical Fields

Role as Building Blocks in Complex Organic Synthesis

The isothiazole (B42339) ring is a valuable heterocyclic motif in organic synthesis, and 3-Methylisothiazole-4-carboxamide provides a functionalized starting point for the construction of more complex molecular architectures. The reactivity of the isothiazole core, coupled with the synthetic handles of the methyl and carboxamide groups, allows for a variety of chemical transformations.

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-3-methylisothiazole-4-carboxylic acid, which can then be converted to its hydrazide derivative. These hydrazides are key intermediates in the synthesis of N'-substituted derivatives that have been investigated for various biological activities. For instance, the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with aldehydes or ketones yields Schiff bases, a class of compounds with diverse applications. nih.gov

Furthermore, the isothiazole ring itself can undergo ring-opening reactions under specific conditions, providing access to acyclic structures with unique functional group arrangements. This synthetic strategy expands the utility of this compound beyond the realm of heterocyclic chemistry, allowing for its incorporation into a broader range of organic molecules. The presence of the methyl group at the 3-position also influences the regioselectivity of certain reactions, providing a degree of control in synthetic pathways.

The versatility of the isothiazole scaffold is further demonstrated by the synthesis of various derivatives. For example, related isothiazole compounds such as 5-amino-3-methylisothiazole-4-carboxamide (B43186) and 5-amino-3-methylisothiazole-4-carbonitrile are also utilized as heterocyclic building blocks in chemical synthesis. bldpharm.combldpharm.com These variations, along with 3-methyl-5-(methylamino)isothiazole-4-carbonitrile (B3022883) and 3,5-di(methylthio)isothiazole-4-carboxamide, highlight the modular nature of the isothiazole system for creating diverse chemical entities. bldpharm.comsigmaaldrich.com

Table 1: Examples of Synthetic Transformations and Derivatives

| Starting Material | Reagent(s) | Product Type | Potential Applications |

| 5-chloro-3-methylisothiazole-4-carboxylic acid | Hydrazine (B178648) | Hydrazide derivative | Intermediate for Schiff base synthesis |

| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide | Aldehydes/Ketones | Schiff bases | Further functionalization |

| This compound | Strong nucleophiles | Acyclic compounds | Access to non-heterocyclic structures |

Utility as Ligands for Metal Complexes and in Catalysis

The nitrogen and sulfur atoms within the isothiazole ring of this compound, along with the oxygen and nitrogen atoms of the carboxamide group, present potential coordination sites for metal ions. This ability to act as a ligand allows for the formation of a wide array of metal complexes with diverse geometries and electronic properties. The coordination chemistry of isothiazole-containing ligands is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.

While direct studies on this compound as a ligand are not extensively documented in the provided results, the broader class of isothiazole and carboxamide-containing molecules demonstrates this capability. For instance, metal complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamide have been prepared and characterized, where coordination occurs through the carbonyl oxygen and pyridine (B92270) nitrogen atoms. nih.gov This suggests that the carboxamide group in this compound could similarly participate in metal binding.

The coordination of metal ions to isothiazole derivatives can lead to the formation of complexes with interesting catalytic properties. The electronic environment of the metal center, which is influenced by the coordinating atoms of the ligand, plays a crucial role in determining the catalytic activity and selectivity of the complex. While specific catalytic applications of this compound complexes are not detailed, the general principle is well-established for related heterocyclic ligands. For example, thiazole-derived compounds have shown potential in catalysis. researchgate.net

Furthermore, the ability of carboxamide groups to participate in hydrogen bonding can lead to the formation of supramolecular structures in the solid state, influencing the packing of the metal complexes and potentially their bulk properties. The formation of metal-organic ligand complexes can also affect the solubility of metals. unipd.it The coordination chemistry of thiosemicarbazones, which share some structural similarities with carboxamide derivatives, with various transition metals is also an area of significant investigation. nih.gov A copper(II) complex with a Schiff base derived from isothiosemicarbazide and pyridoxal (B1214274) has been synthesized and characterized, showcasing the diverse coordination possibilities of isothiazole-related structures. researchgate.net

Table 2: Potential Coordination Modes and Resulting Complex Types

| Ligand | Metal Ion | Potential Coordination Sites | Resulting Complex Type |

| This compound | Transition Metals (e.g., Cu, Zn, Co) | Isothiazole N, Isothiazole S, Carboxamide O, Carboxamide N | Mononuclear or Polynuclear Complexes |

| N-(2-pyridyl)-3-thienylalkyl-carboxamide | Cu(II), Zn(II), Co(II) | Carbonyl O, Pyridine N | Bidentate Complexes |

| Isothiosemicarbazone derivative | Cu(II) | Tridentate (O, N, N) | Square Pyramidal Complex |

Exploration in Materials Science and Industrial Applications

The unique chemical structure of this compound and its derivatives makes them interesting candidates for exploration in materials science. The isothiazole ring, with its combination of heteroatoms, can impart specific electronic and photophysical properties to materials into which it is incorporated.

One area of potential application is in the development of novel polymers and organic materials. Functionalized isothiazoles can be polymerized or incorporated as pendant groups onto existing polymer backbones to modify their properties. For example, the introduction of the isothiazole moiety could enhance thermal stability, alter solubility, or introduce specific optical or electronic characteristics. While the direct use of this compound in this context is not extensively reported, related isothiazole derivatives are noted as building blocks for materials, including those with potential use in electronic materials. bldpharm.com

The ability of isothiazoles to interact with metal surfaces also suggests potential applications as corrosion inhibitors. The heteroatoms in the ring can coordinate to the metal surface, forming a protective layer that passivates the metal and prevents corrosion. This is a well-established application for many heterocyclic compounds.

Furthermore, the investigation of isothiazole derivatives in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors is a growing field of research. The tunable electronic properties of the isothiazole ring, achieved through substitution at various positions, allow for the design of molecules with specific energy levels and charge-transport characteristics suitable for these applications. The broader class of thiazole-derived compounds is being explored for use in light-harvesting, the production of light-emitting diodes, and as photochromes and molecular switches. researchgate.net

Table 3: Potential Material Science and Industrial Applications

| Application Area | Rationale | Potential Benefit |

| Specialty Polymers | Incorporation of the isothiazole moiety into polymer chains. | Enhanced thermal stability, modified solubility, specific optical properties. |

| Corrosion Inhibition | Coordination of heteroatoms to metal surfaces. | Formation of a protective layer to prevent corrosion. |

| Organic Electronics | Tunable electronic properties of the isothiazole ring. | Development of materials for OLEDs, photovoltaics, and sensors. |

Future Perspectives and Emerging Research Directions for 3 Methylisothiazole 4 Carboxamide

Identification of Novel Biological Targets and Therapeutic Areas

The isothiazole (B42339) ring is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For 3-Methylisothiazole-4-carboxamide, the logical next step is the systematic screening against a diverse panel of biological targets to uncover its specific therapeutic potential.

Future research will likely focus on its evaluation as an inhibitor of enzymes crucial for disease progression. For instance, related thiazole (B1198619) carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govacs.org A focused research campaign could explore the inhibitory activity of this compound against COX-1 and COX-2, potentially leading to the development of new anti-inflammatory agents.

Furthermore, the anticancer potential of isothiazole derivatives warrants a thorough investigation of this compound. Studies on similar structures have revealed antiproliferative activity against various cancer cell lines, including colon and breast cancer. nih.gov Future research should involve screening this compound against a broad spectrum of cancer cell lines to identify potential selective cytotoxicity. For example, derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have shown high selectivity towards leukemia and colon cancer cell lines. nih.gov

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2) | Anti-inflammatory |

| Kinases | Various oncogenic kinases | Anticancer |

| Proteases | Metallo- and serine proteases | Infectious Diseases, Cancer |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

Development of Innovative Synthetic Methodologies

Currently, this compound is available from commercial suppliers, indicating established synthetic routes. chemscene.com However, the development of more efficient, sustainable, and scalable synthetic methodologies is a continuous pursuit in chemical research. Future investigations could explore novel synthetic pathways that offer higher yields, use greener solvents, and require fewer reaction steps.

One promising area is the application of flow chemistry for the synthesis of this compound. Flow chemistry often allows for better control over reaction parameters, leading to improved yields and safety profiles. Additionally, catalytic methods, such as C-H activation, could be explored to construct the isothiazole ring or introduce the carboxamide functionality more efficiently.

Innovations in the synthesis of isothiazole derivatives, such as the Thorpe–Ziegler cyclization to create substituted aminoisothiazoles, could also be adapted for the synthesis of this compound. researchgate.net Research into one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, could also streamline its production.

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. ub.edu For this compound, these approaches can be leveraged to predict its biological activity, understand its mechanism of action at the molecular level, and design more potent and selective derivatives.

In silico docking studies can be employed to screen large libraries of biological targets and identify those that are most likely to bind to this compound. nih.gov This can help prioritize experimental screening efforts and accelerate the discovery of its biological function. For instance, docking studies have been successfully used to identify potential inhibitors for the main protease of SARS-CoV-2. nih.gov

Once a biological target is identified, molecular dynamics (MD) simulations can provide insights into the dynamic interactions between the compound and the target protein, helping to elucidate the binding mode and the key residues involved. This information is crucial for the rational design of new analogs with improved affinity and selectivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related isothiazole carboxamides to build predictive models that correlate chemical structure with biological activity. These models can then be used to guide the synthesis of new derivatives with enhanced therapeutic properties.

Table 2: Computational Chemistry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | chemscene.com |

| Molecular Weight | 142.18 | chemscene.com |

| TPSA (Topological Polar Surface Area) | 55.98 | chemscene.com |

| LogP | 0.55042 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Interdisciplinary Research Opportunities in Chemical Biology

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes to study biological systems. Its relatively small size and potential for functionalization open up opportunities for interdisciplinary research in chemical biology.

One exciting direction is the development of photoaffinity probes based on the this compound core. These probes can be used to identify the direct binding partners of the compound within a complex biological sample, providing definitive evidence of its mechanism of action.

Another area of interest is the incorporation of this compound into larger molecules, such as peptides or oligonucleotides, to modulate their biological activity or to develop novel drug delivery systems. Its isothiazole ring could impart specific physicochemical properties or act as a recognition motif for biological targets.

Furthermore, the synthesis and evaluation of isotopically labeled versions of this compound could be used in metabolic studies to track its fate within an organism, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic: What established synthetic routes are available for 3-Methylisothiazole-4-carboxamide, and how can reaction conditions be optimized?

A common approach involves functional group transformations of pre-synthesized isothiazole intermediates. For example, cyano-to-carboxamide conversion using concentrated sulfuric acid (H₂SO₄) has been effective in similar isothiazoles, yielding >90% under controlled hydrolysis . Optimization includes monitoring reaction temperature (e.g., 0–5°C to prevent side reactions) and using anhydrous conditions. Intermediate characterization via HPLC or TLC ensures purity before proceeding to carboxamide formation.

Advanced: How can regioselective synthesis of this compound derivatives be achieved?

Regioselectivity challenges arise due to the isothiazole ring’s electronic asymmetry. Computational modeling (DFT calculations) predicts reactive sites, guiding substituent placement. For example, electron-withdrawing groups at C-3 enhance carboxamide stability at C-4. Experimental validation via in situ NMR tracking of intermediates (e.g., using D₂O as a solvent for proton exchange studies) can resolve positional ambiguities .

Basic: What in vitro assays are suitable for screening the anticancer potential of this compound?

Standard assays include:

- MTT/PrestoBlue for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis assays (Annexin V/PI staining) to differentiate necrotic vs. programmed cell death.

- Kinase inhibition studies (e.g., EGFR or BRAF targets) using fluorescence-based ADP-Glo™ kits.

Dose-response curves (IC₅₀ calculations) should account for solvent controls (DMSO ≤0.1% v/v) to avoid artifacts .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies often stem from assay variability (e.g., cell line genetic drift, incubation time). Strategies:

- Standardized protocols : Adopt CLSI guidelines for cell viability assays.

- Metabolic stability testing : Use liver microsomes to assess compound half-life, ruling out false negatives from rapid degradation.